molecular formula C26H43LiO9 B586934 Mupirocin lithium CAS No. 73346-79-9

Mupirocin lithium

カタログ番号: B586934
CAS番号: 73346-79-9
分子量: 506.561
InChIキー: XFIKMPRBSORKQP-JATHGWPISA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mupirocin lithium, also known as lithium pseudomonate (CAS: 73346-79-9), is a crystalline salt derived from pseudomonic acid, a secondary metabolite produced by Pseudomonas fluorescens strain NCIB 10586 . Its molecular formula is C₂₆H₄₃O₉·Li, with a molecular weight of 506.56 g/mol . Unlike the hygroscopic sodium variant, this compound is non-hygroscopic, ensuring long-term stability and reliability in laboratory settings .

準備方法

Fermentation of Pseudomonas fluorescens for Pseudomonic Acid A Production

The biosynthesis of mupirocin lithium begins with the fermentation of Pseudomonas fluorescens, a Gram-negative bacterium that naturally produces pseudomonic acid A as a secondary metabolite. Industrial-scale fermentation is conducted in bioreactors under controlled conditions to optimize yield. Key parameters include:

  • Temperature : Maintained at 25–28°C to support bacterial growth and metabolite synthesis .

  • pH : Adjusted to 6.8–7.2 using buffering agents to ensure enzymatic activity .

  • Aeration : Oxygen saturation levels are kept above 30% to facilitate aerobic metabolism .

  • Nutrient Medium : Composed of carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium nitrate), and trace minerals .

Post-fermentation, the broth undergoes centrifugation to separate bacterial biomass from the supernatant containing pseudomonic acid A. Yields typically range from 1.5–2.5 g/L, depending on strain optimization and fermentation duration .

Extraction and Purification of Pseudomonic Acid A

Crude pseudomonic acid A is extracted from the fermentation supernatant using organic solvents such as ethyl acetate or dichloromethane. The solvent phase is then concentrated under reduced pressure to obtain a viscous residue. Further purification involves:

  • Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures) isolates pseudomonic acid A from impurities .

  • Crystallization : The purified acid is recrystallized from a mixture of methanol and water to achieve >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Neutralization to Form this compound

The conversion of pseudomonic acid A to its lithium salt is achieved through a neutralization reaction. In a typical procedure:

  • Reaction Setup : Pseudomonic acid A (1 mol) is dissolved in a 1:1 (v/v) mixture of methanol and deionized water .

  • Lithium Source : Lithium hydroxide monohydrate (1.05 mol) is added gradually to the solution under stirring at 25°C .

  • Precipitation : The mixture is cooled to 4°C, inducing crystallization of this compound.

  • Filtration and Washing : The precipitate is collected via vacuum filtration and washed with cold methanol to remove residual reactants .

Critical Parameters :

  • Stoichiometry : A slight excess of lithium hydroxide ensures complete neutralization .

  • Temperature Control : Cooling during precipitation minimizes lithium salt solubility, enhancing yield .

Lyophilization for Stabilization

To improve shelf-life and handling, this compound is lyophilized. The process involves:

  • Freezing : The aqueous solution of this compound is frozen at -50°C.

  • Primary Drying : Sublimation under vacuum (0.1 mBar) removes 95% of water content .

  • Secondary Drying : Residual moisture is eliminated by raising the temperature to 25°C under continued vacuum .

The lyophilized product exhibits a porous morphology, facilitating rapid reconstitution in aqueous media .

Quality Control and Analytical Characterization

Rigorous testing ensures compliance with pharmacopeial standards:

Table 1: Analytical Specifications for this compound

ParameterMethodSpecification
PurityHPLC ≥95.0%
Residual SolventsGC-MS <500 ppm
Lithium ContentICP-OES 4.8–5.2% (w/w)
Microbial LimitsUSP <61> <10 CFU/g

Key Findings :

  • Stability : this compound remains stable for 24 months when stored at 2–8°C in airtight containers .

  • Particle Size : Lyophilization yields particles with a mean diameter of 100–700 nm, optimal for homogeneous dispersion in culture media .

Industrial-Scale Production Considerations

Large-scale manufacturing necessitates adaptations to laboratory protocols:

  • Continuous Fermentation : Reduces downtime between batches and improves yield consistency .

  • Solvent Recovery Systems : Minimize waste by recycling ethyl acetate and methanol .

  • In-Process Controls : Real-time HPLC monitoring ensures reaction completion during neutralization .

Challenges include managing lithium hydroxide’s hygroscopicity and ensuring uniform mixing in large reactors .

化学反応の分析

Types of Reactions: Mupirocin lithium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of mupirocin with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .

科学的研究の応用

Mupirocin lithium has a wide range of scientific research applications:

作用機序

Mupirocin lithium exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase. This enzyme is crucial for the synthesis of isoleucine, an essential amino acid required for bacterial protein synthesis. By binding to the active site of the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to bacterial death .

類似化合物との比較

Mupirocin Lithium vs. Mupirocin Calcium

Property This compound Mupirocin Calcium
Chemical Stability Non-hygroscopic, crystalline Stable in ointment formulations
Solubility 10 mg/mL in water Limited aqueous solubility; formulated in oils
Primary Use In vitro susceptibility testing Topical treatment for MRSA and skin infections
Commercial Source Sigma, Thermo Fisher Scientific USP-standardized drug production

Key Differences :

  • Mupirocin calcium is the preferred salt for therapeutic use due to its compatibility with ointment bases, whereas this compound’s stability and solubility make it ideal for laboratory applications .
  • Both salts share the same antimicrobial mechanism but differ in pharmacokinetic profiles due to formulation requirements .

This compound vs. Sodium Pseudomonate

Property This compound Sodium Pseudomonate
Hygroscopicity Non-hygroscopic Highly hygroscopic, unstable
Crystallinity Reliable crystalline structure Amorphous or poorly crystalline
Applications Analytical testing Largely obsolete due to instability

Development Context: The sodium salt’s hygroscopic nature led to the development of this compound as a stable alternative for research and diagnostics .

This compound vs. Free Acid Form

Property This compound Mupirocin (Free Acid)
Physical State Crystalline salt Oily, non-crystalline
Solubility Water-soluble Requires organic solvents
Use Cases Susceptibility testing Research intermediates

Research Findings and Synergistic Effects

  • Synergy with Essential Oils : Combining this compound with 1,8-cineole enhances antibacterial activity against MRSA, though antagonism is observed with (-)-menthone in resistant strains .
  • Resistance Concerns : Low-level mupirocin resistance in MRSA is linked to mutations in isoleucyl-tRNA synthetase, emphasizing the need for susceptibility testing using standardized lithium preparations .

生物活性

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, including methicillin-resistant strains (MRSA). The compound is widely used in clinical settings for treating skin infections and has garnered attention due to its unique mechanism of action and potential applications in antibiotic resistance research.

Target Enzyme : this compound specifically inhibits bacterial isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding to IRS, mupirocin prevents the incorporation of isoleucine into proteins, leading to the cessation of bacterial growth and ultimately cell death .

Biochemical Pathways : The inhibition of IRS disrupts the normal biochemical pathways involved in protein synthesis, which is vital for bacterial cell function. This disruption impacts cellular metabolism, gene expression, and signaling pathways within the bacterial cells.

Pharmacokinetics

This compound exhibits different pharmacokinetic properties based on its concentration:

  • Bacteriostatic Activity : At lower concentrations, it inhibits bacterial growth without killing the bacteria.
  • Bactericidal Activity : At higher concentrations, it actively kills bacteria .

The compound is primarily used topically, allowing for localized treatment with minimal systemic absorption.

Efficacy Against Bacterial Infections

Clinical studies have demonstrated mupirocin's high therapeutic response rates:

  • A study on impetigo treatment reported a therapeutic response rate of 94% to 98% after one week post-therapy .
  • In cases of primary and secondary skin infections, over 90% of patients exhibited elimination of the bacterial pathogen or clinical improvement following mupirocin treatment .

Resistance Mechanisms

Despite its effectiveness, mupirocin resistance has been observed, particularly in MRSA strains. Resistance mechanisms include:

  • Genetic Mutations : Alterations in the IRS gene can lead to modified enzyme forms that are less susceptible to mupirocin.
  • Plasmid Acquisition : Some bacteria may acquire plasmids that encode new forms of IRS, conferring resistance .

A study reported resistance rates as high as 81% , emphasizing the need for ongoing surveillance and research into alternative treatments or combination therapies .

Study on Mupirocin Resistance in Mycoplasma

A study focused on mupirocin resistance in Mycoplasma species highlighted the compound's role in understanding resistance mechanisms. The research utilized this compound to assess its effectiveness against various strains and provided insights into potential genetic factors contributing to resistance .

Nano-Mupirocin Formulation

Recent advancements have led to the development of a PEGylated nano-liposomal formulation of mupirocin, termed "Nano-mupirocin". This formulation showed promising results in targeting tumor-associated bacteria while maintaining efficacy against standard pathogens. Pharmacokinetic analysis indicated that most of the drug remained liposome-associated in plasma, suggesting enhanced delivery and reduced side effects compared to free this compound .

Summary of this compound Characteristics

CharacteristicDetails
Molecular Formula C₁₃H₁₈O₆Li
Molecular Weight 506.56 g/mol
CAS Number 73346-79-9
Mechanism of Action Inhibition of isoleucyl-tRNA synthetase
Primary Use Treatment of skin infections
Resistance Rate Up to 81% in certain strains

Clinical Efficacy Data

Study FocusResponse Rate (%)Population Size
Impetigo Treatment94 - 98N/A
Primary/Secondary Infections>90N/A

Q & A

Q. Basic Research: How can researchers validate the purity and potency of Mupirocin Lithium using pharmacopeial standards?

Methodological Answer :
To validate purity, use high-performance liquid chromatography (HPLC) with the following parameters:

  • Chromatographic System : C18 column (4.6 mm × 25 cm), 0.1 M ammonium acetate buffer (pH 4.0) and methanol (60:40 v/v) as the mobile phase, flow rate 1.0 mL/min, detection at 230 nm .
  • Sample Preparation : Dissolve ~25 mg of USP this compound Reference Standard (RS) in methanol, dilute with ammonium acetate buffer, and filter. Compare peak areas of test samples to the reference standard .
  • Acceptance Criteria : Total impurities ≤ 2.0%, with individual unspecified impurities ≤ 0.5% .

For microbial limits, ensure total aerobic count ≤ 100 CFU/g and molds/yeasts ≤ 10 CFU/g using USP <61> and <62> methodologies .

Q. Basic Research: What analytical methods are recommended for quantifying this compound in complex formulations?

Methodological Answer :
Use reverse-phase HPLC with a validated calibration curve. Key steps include:

  • Standard Curve : Prepare serial dilutions of USP this compound RS (0.05–0.15 mg/mL) and analyze peak area responses.
  • Recovery Testing : Spike placebo formulations with known this compound concentrations (80–120% of target) to assess accuracy (target: 98–102%) and precision (RSD ≤ 2%) .
  • For Creams/Ointments : Extract active ingredient using methanol and sonication, followed by centrifugation and filtration to remove excipients .

Q. Advanced Research: How can researchers resolve discrepancies in chromatographic assay results for this compound formulations?

Methodological Answer :
Discrepancies often arise from degradation products, matrix interference, or method variability. Mitigation strategies:

  • Forced Degradation Studies : Expose samples to heat (60°C), light (1.2 million lux-hours), acidic/basic hydrolysis (0.1 M HCl/NaOH), and oxidation (3% H₂O₂) to identify degradation pathways and validate method stability .
  • Resolution Testing : Use a resolution solution containing Mupirocin Calcium (acid-hydrolyzed to pseudomonic acid A) to ensure baseline separation from this compound peaks .
  • Statistical Analysis : Apply ANOVA to compare inter-day and inter-lab variability. Use Grubbs’ test to identify outliers in replicate analyses .

Q. Advanced Research: What experimental design principles apply to stability studies of this compound under varying storage conditions?

Methodological Answer :
Follow ICH Q1A(R2) guidelines with modifications for topical formulations:

  • Study Design : Use a factorial design to test temperature (5°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Analyze samples at 0, 3, 6, 9, and 12 months .
  • Critical Parameters : Monitor pH, viscosity, and microbial contamination alongside chemical stability.
  • Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius equation for temperature-dependent degradation) and establish shelf-life predictions .

Q. Advanced Research: How can researchers optimize HPLC methods to detect trace impurities in this compound?

Methodological Answer :

  • Gradient Elution : Start with 50:50 ammonium acetate buffer (pH 4.0):methanol, linearly increase methanol to 70% over 20 minutes to resolve polar and non-polar impurities .
  • Sensitivity Enhancement : Use a photodiode array detector (PDA) for spectral purity analysis and lower detection limits (0.01% impurity level) .
  • Validation : Perform limit of detection (LOD) and quantification (LOQ) studies using spiked samples. For this compound, typical LOD = 0.005% and LOQ = 0.015% .

Q. Basic Research: What are the USP requirements for labeling and storage of this compound reference standards?

Methodological Answer :

  • Labeling : Clearly state the equivalent mupirocin content (e.g., 95.0–105.0% of labeled potency) and storage temperature (15–30°C) .
  • Storage : Preserve in airtight containers protected from light and moisture. Monitor for deliquescence in high-humidity environments .

Advanced Research: How to formulate a PICOT-compliant research question for clinical pharmacokinetic studies of this compound?

Methodological Answer :
Use the PICOT framework to structure questions:

  • Population (P) : Adults with Staphylococcus aureus nasal colonization.
  • Intervention (I) : Topical this compound 2% ointment.
  • Comparison (C) : Placebo or alternative antibiotics (e.g., retapamulin).
  • Outcome (O) : Microbial eradication rate at 7 days.
  • Time (T) : 14-day follow-up.
    Example: “In adults with S. aureus colonization (P), does this compound (I) compared to retapamulin (C) improve eradication rates (O) within 14 days (T)?” .

Q. Advanced Research: What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound studies?

Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots .
  • Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., non-blinded trials).
  • Subgroup Analysis : Stratify by formulation type (cream vs. ointment) or patient demographics .

Q. Basic Research: How to document experimental methods for reproducibility in this compound research?

Methodological Answer :
Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detailed Protocols : Include exact equipment models (e.g., Agilent 1260 HPLC), column lot numbers, and buffer preparation steps (e.g., pH adjustment with glacial acetic acid) .
  • Supporting Information : Provide raw chromatograms, validation spreadsheets, and statistical code in supplementary files. Use hyperlinks for in-text referencing .

Q. Advanced Research: How to address microbial limit test failures in this compound formulations?

Methodological Answer :

  • Root Cause Analysis : Test raw materials (e.g., preservatives like chlorocresol) for microbial load. Validate sterilization processes (e.g., gamma irradiation) .
  • Formulation Adjustments : Increase preservative concentration (within USP limits) or switch to preservatives with broader antimicrobial spectra (e.g., benzalkonium chloride) .

特性

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43LiO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746663
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73346-79-9
Record name Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。